1-(Propan-2-yl)cyclobutan-1-ol 1-(Propan-2-yl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 78386-42-2
VCID: VC4126911
InChI: InChI=1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3
SMILES: CC(C)C1(CCC1)O
Molecular Formula: C7H14O
Molecular Weight: 114.19

1-(Propan-2-yl)cyclobutan-1-ol

CAS No.: 78386-42-2

Cat. No.: VC4126911

Molecular Formula: C7H14O

Molecular Weight: 114.19

* For research use only. Not for human or veterinary use.

1-(Propan-2-yl)cyclobutan-1-ol - 78386-42-2

Specification

CAS No. 78386-42-2
Molecular Formula C7H14O
Molecular Weight 114.19
IUPAC Name 1-propan-2-ylcyclobutan-1-ol
Standard InChI InChI=1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3
Standard InChI Key QCLSNAOXCWQKHC-UHFFFAOYSA-N
SMILES CC(C)C1(CCC1)O
Canonical SMILES CC(C)C1(CCC1)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 1-(propan-2-yl)cyclobutan-1-ol comprises a cyclobutane ring—a strained four-membered carbon ring—with a hydroxyl (-OH) group and an isopropyl (-CH(CH3_3)2_2) group bonded to the same carbon atom. This substitution pattern creates a sterically hindered environment, influencing the compound’s reactivity and physical properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H14O\text{C}_7\text{H}_{14}\text{O}PubChem CID 58887274
Molecular Weight114.19 g/molSigma-Aldrich
SMILES NotationCC(C)C1(CCC1)OPubChemLite
InChIKeyQCLSNAOXCWQKHC-UHFFFAOYSA-NPubChemLite

The cyclobutane ring’s inherent angle strain (approximately 90° bond angles versus 109.5° in cyclohexane) contributes to higher reactivity compared to larger cycloalkanes. Density functional theory (DFT) calculations predict a puckered ring conformation, alleviating torsional strain .

Synthesis and Manufacturing

Synthetic Routes

No direct literature on the synthesis of 1-(propan-2-yl)cyclobutan-1-ol exists, but plausible methods can be inferred from related cyclobutanol derivatives:

Ring-Closing Metathesis

Cyclobutane rings are often constructed via [2+2] photocycloaddition or ring-closing metathesis (RCM). For example, 3-(propan-2-yl)cyclobutan-1-one (CID 13485108) could serve as a precursor, reduced to the corresponding alcohol using NaBH4_4 or LiAlH4_4 .

Nucleophilic Substitution

Reaction of cyclobutanone with isopropylmagnesium bromide (Grignard reagent) may yield the tertiary alcohol, though steric hindrance could limit efficiency. Alternative approaches using organozinc reagents or catalytic asymmetric synthesis remain unexplored .

Industrial Production and Availability

Commercial production of 1-(propan-2-yl)cyclobutan-1-ol has been discontinued, as indicated by suppliers like CymitQuimica and Sigma-Aldrich . Prior batches offered 95–98% purity, with storage recommendations at 4°C to prevent decomposition .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s strained ring system and hydroxyl group make it a candidate for prodrug development. For instance, its hydrochloride salt derivative (CID 145867056) has been investigated for neurological applications, leveraging the cyclobutane scaffold to enhance blood-brain barrier permeability .

Specialty Chemicals

In materials science, cyclobutanol derivatives are utilized as crosslinking agents in polymer chemistry. The isopropyl group’s hydrophobicity could modify polymer solubility, though specific studies on this compound are lacking .

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